molecular formula C10H12N2O5S B14807541 N-(2-Cyclopropoxy-4-nitrophenyl)methanesulfonamide

N-(2-Cyclopropoxy-4-nitrophenyl)methanesulfonamide

Cat. No.: B14807541
M. Wt: 272.28 g/mol
InChI Key: JKBTULGEEMKBGS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-(2-Cyclopropoxy-4-nitrophenyl)methanesulfonamide involves several steps. One common synthetic route includes the reaction of 2-cyclopropoxy-4-nitroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(2-Cyclopropoxy-4-nitrophenyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reductants.

    Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and organic solvents like ethanol or dichloromethane . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(2-Cyclopropoxy-4-nitrophenyl)methanesulfonamide has several scientific research applications:

Comparison with Similar Compounds

N-(2-Cyclopropoxy-4-nitrophenyl)methanesulfonamide can be compared to other COX-2 inhibitors such as:

The uniqueness of this compound lies in its specific chemical structure, which provides a distinct profile of COX-2 inhibition and potential therapeutic applications .

Properties

Molecular Formula

C10H12N2O5S

Molecular Weight

272.28 g/mol

IUPAC Name

N-(2-cyclopropyloxy-4-nitrophenyl)methanesulfonamide

InChI

InChI=1S/C10H12N2O5S/c1-18(15,16)11-9-5-2-7(12(13)14)6-10(9)17-8-3-4-8/h2,5-6,8,11H,3-4H2,1H3

InChI Key

JKBTULGEEMKBGS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC2CC2

Origin of Product

United States

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